Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate
Brand Name: Vulcanchem
CAS No.: 1325304-62-8
VCID: VC4239639
InChI: InChI=1S/C17H16FNO5S/c1-2-24-17(21)12-7-9-13(10-8-12)19-16(20)11-25(22,23)15-6-4-3-5-14(15)18/h3-10H,2,11H2,1H3,(H,19,20)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2F
Molecular Formula: C17H16FNO5S
Molecular Weight: 365.38

Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate

CAS No.: 1325304-62-8

Cat. No.: VC4239639

Molecular Formula: C17H16FNO5S

Molecular Weight: 365.38

* For research use only. Not for human or veterinary use.

Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate - 1325304-62-8

Specification

CAS No. 1325304-62-8
Molecular Formula C17H16FNO5S
Molecular Weight 365.38
IUPAC Name ethyl 4-[[2-(2-fluorophenyl)sulfonylacetyl]amino]benzoate
Standard InChI InChI=1S/C17H16FNO5S/c1-2-24-17(21)12-7-9-13(10-8-12)19-16(20)11-25(22,23)15-6-4-3-5-14(15)18/h3-10H,2,11H2,1H3,(H,19,20)
Standard InChI Key YMOVIFFWZCLIBX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2F

Introduction

Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate is a complex organic compound featuring an ethyl ester group, a fluorophenyl sulfonyl group, and an acetylamino group. This compound is part of a broader class of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry. Despite limited specific information available directly on this compound, its structural features suggest potential applications in drug development and organic synthesis.

Structural Features and Reactivity

Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate includes several key functional groups:

  • Ethyl Ester Group: This group is involved in hydrolysis reactions under acidic or basic conditions, contributing to the compound's reactivity.

  • Fluorophenyl Sulfonyl Group: The fluorine atom enhances electrophilicity at adjacent sites, influencing the compound's participation in nucleophilic substitution reactions.

  • Acetylamino Group: This group can participate in acylation reactions, further expanding the compound's synthetic utility.

Potential Applications

Given its structural features, Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate may serve as a precursor for more complex molecules in organic synthesis. Its potential applications in medicinal chemistry could include:

  • Pharmaceutical Intermediates: The compound's sulfonamide and acetylamino functionalities make it a candidate for drug development.

  • Biological Activity: Similar sulfonamide compounds have shown antibacterial, anti-inflammatory, and anticancer activities, suggesting potential therapeutic uses.

Synthesis Methods

While specific synthesis methods for Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate are not detailed, general sulfonamide synthesis involves:

  • Nucleophilic Substitution: Formation of the sulfonamide bond typically involves nucleophilic attack on a sulfonyl chloride.

  • Esterification: The ethyl ester group can be introduced through esterification reactions.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoateContains a fluorophenyl group and a benzoate esterKnown for potential applications in medicinal chemistry due to its fluorophenyl group.
Ethyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoateFeatures a bromophenyl substituent and an ethyl esterExhibits antibacterial and anti-inflammatory activities.
Methyl 2-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoateIncludes an ethyl and a 4-fluorophenyl substituent attached to a glycine derivativeShows potential in treating inflammatory diseases and neurological disorders.

Research Findings and Future Directions

Research on sulfonamide compounds highlights their versatility in medicinal chemistry. Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate, with its unique combination of functional groups, presents opportunities for further derivatization and biological activity studies. Future research should focus on exploring its pharmacological properties and optimizing its therapeutic potential.

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